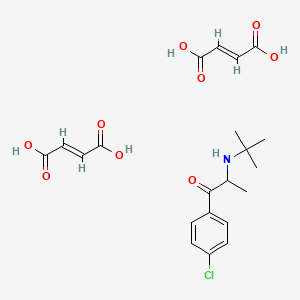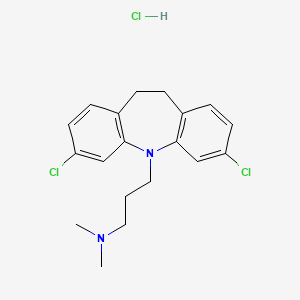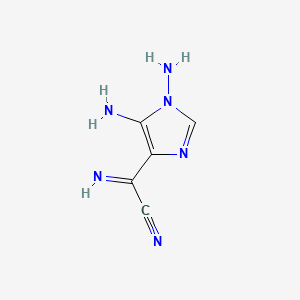![molecular formula C5H7NO3 B583199 5-Oxo-DL-proline-[d5] CAS No. 352431-30-2](/img/structure/B583199.png)
5-Oxo-DL-proline-[d5]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-DL-proline-[d5] is an isotope analogue of 5-Oxo-DL-proline . It has the molecular formula C5H7NO3 and a molecular weight of 129.1140 . It is also known as DL-Pyroglutamic acid, 2-Pyrrolidone-5-carboxylic acid, and DL-5-Oxoproline .
Synthesis Analysis
Pyroglutamic acid, also known as 5-oxoproline, is a natural amino acid derivative where the free amino group of glutamic acid or glutamine cyclizes to form a lactam . It can be formed by heating glutamic acid at 180 °C, which results in the loss of a molecule of water . In living cells, it is derived from glutathione through the action of an enzyme, γ-glutamyl cyclotransferase .Molecular Structure Analysis
The IUPAC Standard InChI for 5-Oxo-DL-proline-[d5] is InChI=1S/C5H7NO3/c7-4-2-1-3 (6-4)5 (8)9/h3H,1-2H2, (H,6,7) (H,8,9) . The chemical structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
5-Oxo-DL-proline-[d5] is a cyclized derivative of L-Glutamic Acid . N-terminal glutamic acid and glutamine residues can spontaneously cyclize to become pyroglutamate, or enzymatically converted by glutaminyl cyclases .Physical And Chemical Properties Analysis
5-Oxo-DL-proline-[d5] has a molecular weight of 129.1140 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Biochemical Studies on Titanium Dioxide Surfaces
A study by Fleming et al. (2007) explored the interaction of DL-proline with titanium dioxide (TiO2) surfaces, which are relevant to biomedical implants. This research highlighted the adsorption behaviors of DL-proline in different forms on TiO2 surfaces, utilizing high-resolution X-ray photoelectron spectroscopy to discern molecular interactions significant for understanding molecular recognition processes on implant surfaces (Fleming et al., 2007).
Metabolic Pathways in Mammalian Systems
Ariyoshi et al. (2017) identified a mammalian protein involved in the metabolism of D-glutamate, leading to the production of 5-oxo-D-proline. This study revealed the enzyme's role in converting D-glutamate to 5-oxo-D-proline, marking a significant advancement in understanding D-amino acid metabolism in mammals (Ariyoshi et al., 2017).
Katane et al. (2018) further characterized D-glutamate cyclase, an enzyme converting D-glutamate to 5-oxo-D-proline and vice versa. This research provided insights into the enzyme's structural and enzymatic properties, contributing to the understanding of its role in cardiac function and disease (Katane et al., 2018).
Proline's Role in Cellular Processes
Hu et al. (2006) investigated the role of proline oxidase in inducing apoptosis through proline-dependent mechanisms, revealing the enzyme's contribution to the mitochondrial-mediated apoptotic process. This study emphasizes the significance of proline metabolism in cellular death pathways, highlighting its potential therapeutic implications (Hu et al., 2006).
Myung et al. (2020) focused on the molecular structure of DL-proline, detailing the intermolecular interactions that govern its structural stability and reactivity. Understanding the molecular conformation of DL-proline offers valuable insights into its biochemical behavior and applications (Myung et al., 2020).
Oxidative Stress and Antioxidant Properties
Mohanty and Matysik (2001) reported on proline's capacity to quench singlet oxygen, providing evidence of its antioxidant properties. This research underscores the protective role of proline against oxidative damage, which is crucial under stress conditions like high temperatures or environmental stresses (Mohanty & Matysik, 2001).
Wirkmechanismus
Target of Action:
DL-Pyroglutamic acid-d5 primarily interacts with specific molecular targets within the body. Although detailed information about its exact targets is limited, we can infer that it likely affects glutamate-related pathways due to its structural similarity to glutamic acid. Glutamate is a key neurotransmitter involved in various physiological processes, including synaptic transmission and metabolism .
Mode of Action:
The mode of action involves DL-Pyroglutamic acid-d5 interacting with its targets. As a deuterium-labeled analog of DL-Pyroglutamic acid, it may influence glutamate receptors or enzymes involved in glutamate metabolism. By incorporating deuterium (heavy hydrogen) into the compound, it could alter its pharmacokinetic properties, affecting absorption, distribution, metabolism, and excretion .
Biochemical Pathways:
DL-Pyroglutamic acid-d5 likely impacts glutamate-related pathways, such as the glutamate-glutamine cycle, which plays a crucial role in neurotransmission and brain function. Glutamate is converted to glutamine by glutamine synthetase in astrocytes, and this cycle maintains neurotransmitter balance. Any disruption caused by DL-Pyroglutamic acid-d5 could affect neuronal signaling and overall brain health .
Pharmacokinetics:
- Impact on Bioavailability : Deuterium incorporation may affect bioavailability by altering drug transporters, metabolism, and tissue distribution .
Result of Action:
DL-Pyroglutamic acid-d5’s effects are context-dependent:
- Cellular Signaling : DL-Pyroglutamic acid-d5 might alter intracellular signaling pathways related to glutamate receptors and downstream effects .
Action Environment:
Environmental factors play a role:
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/i1D2,2D2,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHCTXKNWHHXJC-UXXIZXEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)NC(C1([2H])[2H])([2H])C(=O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[Benzyl(methyl)amino]ethyl-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]amino]ethanol](/img/structure/B583123.png)
![3-(2-Chloroethyl)-2-methyl-1-oxido-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-4-one](/img/structure/B583126.png)

![5alpha-Cholestan-3beta-ol-[d7]](/img/structure/B583132.png)



![2-Amino-1,6-dihydro-7H-imidazo[4,5-f]quinolin-7-one](/img/structure/B583136.png)

![8-Chloro-3-methoxy-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B583139.png)